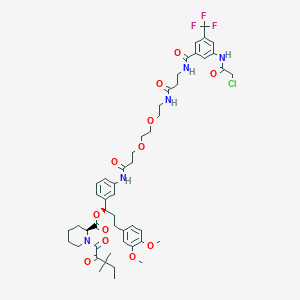
KB03-Slf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KB03-Slf is an electrophilic proteolysis targeting chimera (PROTAC) developed for the discovery of ligandable E3 ubiquitin ligases. This compound is a heterobifunctional conjugate that comprises a synthetic ligand for FKBP12 (SLF) on one end and a scout fragment on the other end. The scout fragment is an electrophile that covalently modifies targetable cysteine residues on proteins, making it a valuable tool in the field of targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KB03-Slf involves the conjugation of a synthetic ligand for FKBP12 (SLF) with a scout fragment. The scout fragment is typically an electrophile that can covalently modify cysteine residues on proteins. The reaction conditions for this synthesis include:
Starting Materials: The synthetic ligand for FKBP12 and the scout fragment.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the reactants and the product.
Purification: The product is purified using chromatographic techniques to achieve a high level of purity (≥95%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification and Quality Control: Use of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
KB03-Slf undergoes several types of chemical reactions, including:
Covalent Modification: The scout fragment covalently modifies targetable cysteine residues on proteins.
Proteolysis Targeting: The compound facilitates the degradation of target proteins by recruiting E3 ubiquitin ligases.
Common Reagents and Conditions
Reagents: Common reagents include the synthetic ligand for FKBP12, the scout fragment, and various solvents and catalysts.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the compounds.
Major Products
The major products formed from these reactions include the covalently modified proteins and the degraded target proteins.
科学的研究の応用
KB03-Slf has a wide range of scientific research applications, including:
Chemistry: Used in the discovery of ligandable E3 ubiquitin ligases and the study of protein degradation pathways.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic strategies.
作用機序
KB03-Slf exerts its effects through a mechanism involving the covalent modification of targetable cysteine residues on proteins. The synthetic ligand for FKBP12 binds to the target protein, while the scout fragment covalently modifies cysteine residues. This modification recruits E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways.
類似化合物との比較
Similar Compounds
KB02-Slf: Contains a chloroacetamide scout fragment.
KB05-Slf: Contains an acrylamide scout fragment.
Uniqueness
KB03-Slf is unique due to its specific scout fragment, which provides broad cysteine reactivity. This allows for the covalent modification of a wide range of proteins, making it a versatile tool in the field of targeted protein degradation.
Conclusion
This compound is a powerful tool in the field of targeted protein degradation, with a wide range of applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for the discovery of ligandable E3 ubiquitin ligases and the study of protein degradation pathways.
特性
分子式 |
C50H63ClF3N5O12 |
|---|---|
分子量 |
1018.5 g/mol |
IUPAC名 |
[(1R)-1-[3-[3-[2-[2-[3-[[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl]amino]propanoylamino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C50H63ClF3N5O12/c1-6-49(2,3)45(63)47(65)59-21-8-7-12-38(59)48(66)71-39(15-13-32-14-16-40(67-4)41(26-32)68-5)33-10-9-11-36(28-33)57-43(61)18-22-69-24-25-70-23-20-55-42(60)17-19-56-46(64)34-27-35(50(52,53)54)30-37(29-34)58-44(62)31-51/h9-11,14,16,26-30,38-39H,6-8,12-13,15,17-25,31H2,1-5H3,(H,55,60)(H,56,64)(H,57,61)(H,58,62)/t38-,39+/m0/s1 |
InChIキー |
JXTWMUOLYMSLIA-ZESVVUHVSA-N |
異性体SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F |
正規SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















